molecular formula C8H14ClNO2 B12307034 Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B12307034
M. Wt: 191.65 g/mol
InChI Key: XTDAAGREHNSRED-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a bicyclic compound featuring an amino group and a carboxylate ester group. This compound is often used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic hexane structure. This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of Functional Groups: The amino group and the carboxylate ester group are introduced through subsequent reactions. For instance, the amino group can be added via amination reactions, while the carboxylate ester group can be introduced through esterification.

    Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Methyl 4-aminobicyclo[3.1.1]hexane-1-carboxylate hydrochloride

Uniqueness

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(9)5(8)4-8;/h5-6H,2-4,9H2,1H3;1H

InChI Key

XTDAAGREHNSRED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1C2)N.Cl

Origin of Product

United States

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